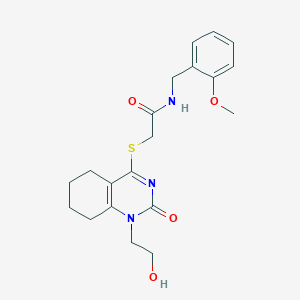

2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxybenzyl)acetamide

Description

2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxybenzyl)acetamide is a synthetic small molecule featuring a hexahydroquinazolinone core linked via a thioether bridge to an acetamide group substituted with a 2-methoxybenzyl moiety. The hexahydroquinazolinone scaffold is associated with diverse biological activities, including enzyme inhibition, while the thioether and 2-methoxybenzyl groups may influence solubility, target selectivity, and pharmacokinetics .

Properties

IUPAC Name |

2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c1-27-17-9-5-2-6-14(17)12-21-18(25)13-28-19-15-7-3-4-8-16(15)23(10-11-24)20(26)22-19/h2,5-6,9,24H,3-4,7-8,10-13H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWYSFJNRKWCCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxybenzyl)acetamide typically involves multiple steps:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Thioether Linkage: This step involves the reaction of the quinazolinone derivative with a thiol compound, often under mild conditions to avoid degradation of sensitive functional groups.

Attachment of the Acetamide Group: The final step involves the acylation of the intermediate with an acyl chloride or anhydride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazoline using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxide, sulfone derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity, while the thioether linkage can enhance binding affinity and specificity. The compound may also modulate signaling pathways by interacting with receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Compounds:

- N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (KD = 320 nM for MMP-9 HPX domain)

- Target Compound : Substitution of the 4-fluorophenyl group with 2-methoxybenzyl and a shorter acetamide chain.

However, the absence of a butanamide spacer might reduce binding affinity.

Quinazolinone/Acetamide Derivatives with Diverse Activities

Key Compounds:

- N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (anticonsulvant activity)

- N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide (synthetic model compound)

In contrast, the 2-methoxybenzyl group in the target compound introduces methoxy-mediated hydrogen bonding, which could favor interactions with polar enzyme domains.

Piperidine/Acetamide Hybrids (Patent Compounds)

Key Compounds:

- N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(1-(2-hydroxyethyl)piperidin-4-ylidene)acetamide

Analysis: The hydroxyethyl group in both compounds may improve aqueous solubility. However, the patent compound’s quinoline-piperidine scaffold suggests broader kinase inhibition, whereas the target’s hexahydroquinazolinone core is more likely to engage in HPX domain interactions .

Structural and Functional Implications

- Thioether Linkage : Critical for MMP-9 inhibition in analogs (e.g., KD = 320 nM in ), but its role in the target compound requires validation .

- 2-Methoxybenzyl Group : Compared to JNJ0966’s bithiazol group, this substituent may reduce steric hindrance, enhancing BBB penetration .

- Hexahydroquinazolinone vs.

Biological Activity

The compound 2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxybenzyl)acetamide , identified by its CAS number 942013-26-5 , is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antinociceptive, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 283.35 g/mol . The structural components include a hydroxyethyl group and a quinazolinone core, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 942013-26-5 |

| Molecular Formula | C₁₂H₁₇N₃O₃S |

| Molecular Weight | 283.35 g/mol |

| Biological Activities | Anti-inflammatory, Antinociceptive, Anticancer |

Anti-inflammatory Activity

Research indicates that derivatives of quinazolinone exhibit notable anti-inflammatory effects. The compound has been evaluated using various animal models to assess its efficacy in reducing inflammation. In studies involving zymosan-induced inflammation:

- Doses : Administered at 1.0, 2.5, and 5.0 mg/kg.

- Results : Significant reductions in leukocyte migration and total protein concentration levels were observed. For instance, the 5.0 mg/kg dose demonstrated a reduction in paw pain time by approximately 73% during the second phase of the formalin test .

These findings suggest that the compound may act similarly to established anti-inflammatory agents like dexamethasone, highlighting its potential for therapeutic applications in inflammatory diseases.

Antinociceptive Effects

The antinociceptive properties of the compound were assessed through formalin and acetic acid-induced pain models. The results showed:

- A significant decrease in abdominal writhings at higher doses (notably at 5.0 mg/kg).

- The compound effectively reduced pain responses in both acute and chronic pain models.

This suggests that the compound may modulate nociceptive pathways and could be explored as a treatment for pain management .

Case Studies and Research Findings

A study focusing on similar compounds found that certain derivatives exhibited cytotoxic effects against human cancer cell lines. For instance:

- Compound LpQM-Int6 (related structure) : Reduced cell viability in four different cancer lines significantly.

These results emphasize the importance of further investigating the specific mechanisms through which 2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxybenzyl)acetamide may exert anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.